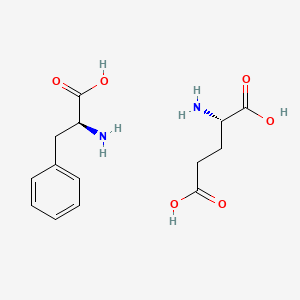
(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid are organic compounds that belong to the class of amino acids. These compounds are significant in various biochemical processes and have diverse applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as valeric acid, which is substituted at position 2 by an amino group . The synthetic route may include steps like amination, where electrophilic N-chloropyrrolidine and N-chloropiperidine are used to obtain the amino ketones .
For (2S)-2-amino-3-phenylpropanoic acid, the synthesis often involves the manipulation of functional groups at specific positions on the carbon chain. This can include reactions such as oxidative deconstruction and ring expansion under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Both (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for these amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-aminopentanedioic acid can yield 2-oxo-pentanedioic acid, while reduction of (2S)-2-amino-3-phenylpropanoic acid can produce 3-phenylpropan-1-amine .
Aplicaciones Científicas De Investigación
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid have numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways:
Molecular Targets: These amino acids can act on enzymes and receptors, influencing biochemical pathways and cellular functions.
Pathways Involved: They are involved in pathways such as the Krebs cycle and amino acid metabolism, where they contribute to energy production and biosynthesis of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid: Similar to (2S)-2-aminopentanedioic acid, L-glutamic acid is an important neurotransmitter and metabolic intermediate.
Phenylalanine: Similar to (2S)-2-amino-3-phenylpropanoic acid, phenylalanine is an essential amino acid involved in protein synthesis.
Uniqueness
What sets (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid apart is their specific structural features and functional groups, which confer unique reactivity and biological activity. For instance, the presence of a phenyl group in (2S)-2-amino-3-phenylpropanoic acid enhances its hydrophobic interactions and binding affinity to certain proteins .
Propiedades
Número CAS |
26655-91-4 |
|---|---|
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO4/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);3H,1-2,6H2,(H,7,8)(H,9,10)/t8-;3-/m00/s1 |
Clave InChI |
IWLPNOCXQJLPAX-YYTBSQRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Números CAS relacionados |
26655-91-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


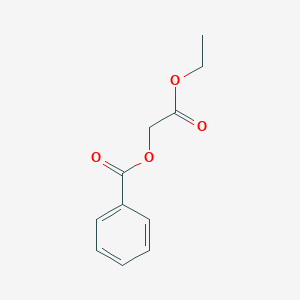
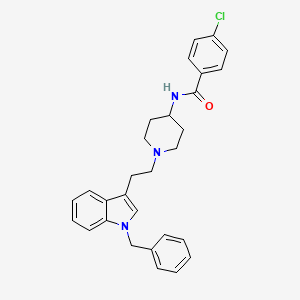

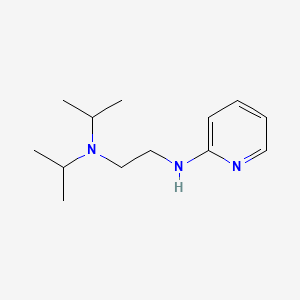
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
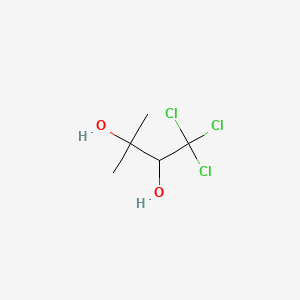


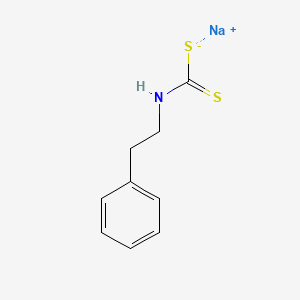
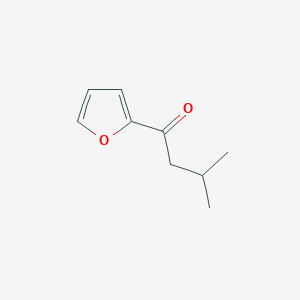
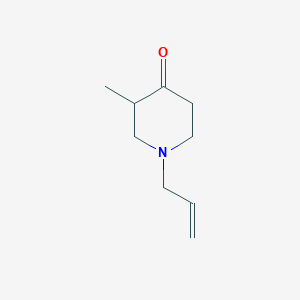
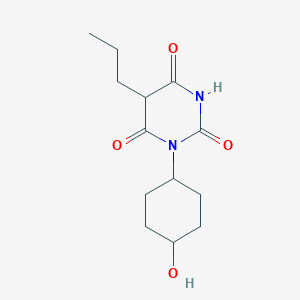

![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)
